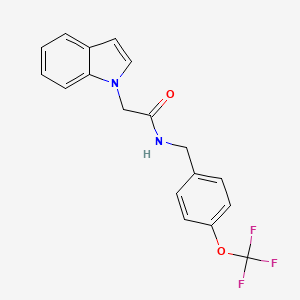

2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide

Description

Properties

IUPAC Name |

2-indol-1-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c19-18(20,21)25-15-7-5-13(6-8-15)11-22-17(24)12-23-10-9-14-3-1-2-4-16(14)23/h1-10H,11-12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYICFASMRHFONR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide typically involves the following steps:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Trifluoromethoxybenzyl Group: The trifluoromethoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a nucleophile.

Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where the indole derivative reacts with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds related to 2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide exhibit promising anticancer properties. For instance, indole derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that specific indole derivatives could effectively target cancer cells while sparing normal cells, making them potential candidates for cancer therapy .

Anti-inflammatory Properties

Indole-based compounds have been reported to possess anti-inflammatory effects. The trifluoromethoxy group enhances the compound's ability to modulate inflammatory pathways, which can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. Experimental data suggest that these compounds can significantly reduce pro-inflammatory cytokines in vitro .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of indole derivatives. Compounds similar to this compound have shown potential in protecting neuronal cells from oxidative stress and apoptosis, indicating their usefulness in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Organic Synthesis

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis. Its structure allows for various functional group transformations, making it a versatile building block for synthesizing more complex molecules. Researchers have utilized this compound in the synthesis of novel indole derivatives with enhanced biological activities .

Cross-Coupling Reactions

In synthetic organic chemistry, this compound can participate in cross-coupling reactions. These reactions are essential for constructing complex molecular architectures and are widely used in drug discovery processes. The presence of the trifluoromethoxy group enhances the reactivity of the compound in these reactions, leading to higher yields of desired products .

Material Science

Polymer Synthesis

The compound's unique properties have led to its exploration in material science, particularly in the synthesis of polymers. Indole derivatives can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials with specific functionalities .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxybenzyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects.

Comparison with Similar Compounds

Key Differences:

Indole Substitution Position :

- The target compound features substitution at the indole-1-yl position, whereas most analogs (e.g., compounds 10j–10m in f–4g in ) are substituted at indole-3-yl . This positional variance may alter steric interactions with biological targets.

- Example: N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () shares a benzyl side chain but differs in indole position and the presence of a ketone group .

Acetamide Side Chain :

- Indole Core Modifications: Analogs in incorporate 4-chlorobenzoyl, 5-methoxy, and 2-methyl groups on the indole ring, which may improve binding to Bcl-2/Mcl-1 proteins in cancer cells .

Physicochemical Properties

Observations :

- Yields for indole acetamides vary widely (6–79%), with trifluoroacetyl-containing derivatives (e.g., 4f) showing higher synthetic efficiency .

- Melting points correlate with substituent polarity; chlorinated analogs (e.g., 10j) exhibit higher melting points than non-polar naphthyl derivatives (10k) .

Electronic and Steric Effects

- Indole-1-yl vs. Indole-3-yl : Substitution at the 1-position may reorient the acetamide side chain, altering interactions with hydrophobic protein pockets compared to 3-substituted analogs .

Biological Activity

2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide, also known by its CAS number 1207019-62-2, is a synthetic organic compound characterized by its indole moiety and a trifluoromethoxybenzyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure that can influence its biological activity. The indole ring is known for its role in various biological processes, while the trifluoromethoxy group can enhance lipophilicity and binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H15F3N2O2 |

| Molecular Weight | 360.32 g/mol |

| CAS Number | 1207019-62-2 |

| IUPAC Name | 2-indol-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : The indole moiety can interact with enzymes, potentially modulating their activity. This interaction may involve competitive or non-competitive inhibition mechanisms.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways related to inflammation and cancer progression.

Biological Activity Studies

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, indole-based compounds have been shown to induce apoptosis in colon and lung cancer cells through the modulation of apoptotic pathways .

- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting a mechanism involving the suppression of NF-κB signaling pathways .

- Neuroprotective Properties : Some studies have explored the neuroprotective effects of similar indole derivatives against oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases .

Case Studies

Several case studies highlight the biological significance of this compound:

- Study on Cancer Cell Lines : A study conducted on various human cancer cell lines revealed that the compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .

- Inflammation Model : In a mouse model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, showcasing its therapeutic potential in treating inflammatory diseases .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide?

Methodological Answer:

The synthesis typically involves coupling indole derivatives with functionalized benzyl acetamide precursors. A general approach includes:

Indole Activation : Introduce reactivity at the indole N-1 position using acylating agents or halogenation.

Acetamide Formation : React the activated indole with 4-(trifluoromethoxy)benzylamine via nucleophilic substitution or condensation.

Purification : Employ column chromatography or recrystallization (e.g., from DMF/acetic acid mixtures) to isolate the product.

Key steps are validated by H-NMR, C-NMR, and HRMS to confirm structural integrity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H-NMR identifies proton environments (e.g., indole NH, benzyl CH), while C-NMR confirms carbonyl and aromatic carbons.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching calculated and observed m/z values (e.g., precision < 2 ppm).

- Melting Point Analysis : Assess purity; deviations >2°C suggest impurities (e.g., reported melting points for analogs range 153–194°C) .

Advanced: How can researchers optimize low synthetic yields during indole functionalization?

Methodological Answer:

Low yields (e.g., 6–17% in analogs ) often arise from steric hindrance or competing side reactions. Optimization strategies include:

Catalyst Screening : Use Pd-based catalysts for C–N coupling or phase-transfer catalysts for aqueous-organic biphasic reactions.

Temperature Control : Reflux in acetic acid (e.g., 3–5 hours) improves reaction efficiency .

Protecting Groups : Temporarily block reactive sites (e.g., indole NH) to direct regioselectivity.

Advanced: How do substituents on the indole and benzyl moieties influence bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies on analogs reveal:

-

Indole Modifications : Electron-withdrawing groups (e.g., 4-chlorobenzoyl) enhance binding to targets like Bcl-2/Mcl-1, increasing anticancer activity .

-

Benzyl Substituents : The trifluoromethoxy group improves metabolic stability and membrane permeability due to its lipophilic nature.

-

Key Data :

Substituent (Indole) Bioactivity (IC) 4-Chlorobenzoyl 0.8 µM (Mcl-1 inhibition) 5-Methoxy Reduced cytotoxicity

Contradictions in bioactivity data (e.g., cytotoxicity vs. target specificity) require validation across multiple cell lines and assay conditions .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding to apoptosis regulators (e.g., Bcl-2) using software like AutoDock Vina. Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the trifluoromethoxy group.

- Pharmacophore Modeling : Identify essential features (e.g., indole aromaticity, hydrogen bond acceptors) for target engagement.

- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize analogs for synthesis .

Advanced: What strategies resolve contradictions in solubility and stability data across studies?

Methodological Answer:

Discrepancies arise from solvent polarity, pH, and measurement techniques. To standardize:

Solubility Profiling : Use HPLC to quantify solubility in DMSO/PBS mixtures (e.g., logP ~4.65 predicts moderate lipophilicity ).

Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring.

Buffer Compatibility : Test phosphate vs. Tris buffers to identify pH-dependent degradation pathways .

Basic: What are the key applications of this compound in academic research?

Methodological Answer:

- Cancer Biology : Probe apoptosis mechanisms via Bcl-2/Mcl-1 inhibition .

- Medicinal Chemistry : Optimize pharmacokinetic profiles by modifying the trifluoromethoxy group.

- Chemical Biology : Develop fluorescent analogs (e.g., indole-BODIPY conjugates) for cellular imaging .

Advanced: How to address regioselectivity challenges during indole N-1 functionalization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.